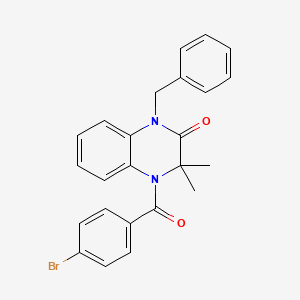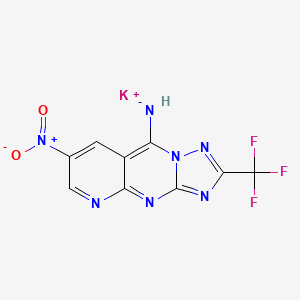![molecular formula C21H14ClN5O B6050084 7-benzyl-3-(4-chlorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6050084.png)
7-benzyl-3-(4-chlorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-benzyl-3-(4-chlorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a heterocyclic compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of pyrazolopyridotriazines and has been found to exhibit a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 7-benzyl-3-(4-chlorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. It has also been suggested that the compound may induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
7-benzyl-3-(4-chlorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. It has also been found to induce apoptosis in cancer cells. In addition, the compound has been found to exhibit anti-inflammatory activity and has been studied for its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-benzyl-3-(4-chlorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one in lab experiments is its potent inhibitory activity against cancer cell lines. This makes it a promising candidate for the development of new anti-cancer drugs. However, one limitation of using the compound in lab experiments is its relatively low yield, which can make it difficult to obtain large quantities of the compound for use in experiments.
Zukünftige Richtungen
There are several future directions for the study of 7-benzyl-3-(4-chlorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one. One direction is to further investigate the mechanism of action of the compound, in order to better understand how it inhibits cancer cell proliferation and induces apoptosis. Another direction is to study the compound's potential applications in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis. Finally, future studies could focus on developing more efficient synthesis methods for the compound, in order to increase its yield and make it more accessible for use in lab experiments.
Synthesemethoden
The synthesis of 7-benzyl-3-(4-chlorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves the reaction of 4-chlorobenzaldehyde, benzylamine, and 5-amino-1-phenylpyrazole in the presence of acetic anhydride and triethylamine. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography. The yield of the product is typically around 50%.
Wissenschaftliche Forschungsanwendungen
7-benzyl-3-(4-chlorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has been studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against several cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to exhibit anti-inflammatory activity and has been studied for its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
11-benzyl-5-(4-chlorophenyl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN5O/c22-16-8-6-15(7-9-16)17-12-23-27-18-10-11-26(13-14-4-2-1-3-5-14)21(28)19(18)24-25-20(17)27/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLSITNTXAFSCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C(C2=O)N=NC4=C(C=NN34)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chloro-4-fluorobenzyl)-N-[2-(3-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6050005.png)
![2-[3-(4-morpholinylsulfonyl)phenyl]-1,3-benzothiazole](/img/structure/B6050008.png)
![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide](/img/structure/B6050028.png)
![7-(3-methoxybenzyl)-2-[3-(1-methylcyclopropyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6050035.png)
![5-[(2-bromobenzoyl)amino]isophthalic acid](/img/structure/B6050043.png)
![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-(3-methoxypropyl)acetamide](/img/structure/B6050048.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(3-pyridinyloxy)propyl]-2-pyridinamine](/img/structure/B6050061.png)
![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-methoxypropanamide](/img/structure/B6050076.png)

![4-(4-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6050090.png)
![2-butyl-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6050095.png)


![7-(2,3-dimethylcyclohexyl)-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6050105.png)